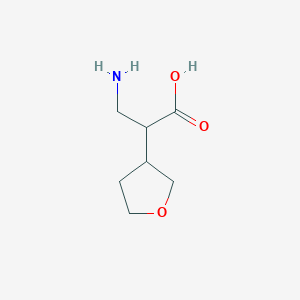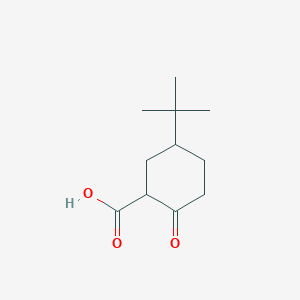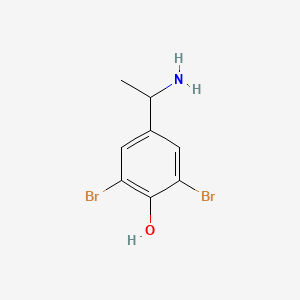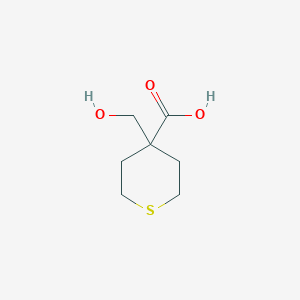
4-(Hydroxymethyl)thiane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)thiane-4-carboxylic acid is an organic compound with the molecular formula C7H12O3S It is characterized by the presence of a thiane ring, which is a six-membered ring containing sulfur, and functional groups including a hydroxymethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)thiane-4-carboxylic acid can be achieved through several methods. One common approach involves the bromination of polystyrene followed by the formation of a Grignard reagent, which is then reacted with anhydrous formaldehyde and solid carbon dioxide to yield the desired product . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate in an acidic, alkaline, or neutral medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Hydroxymethyl)thiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(Carboxymethyl)thiane-4-carboxylic acid.
Reduction: Formation of 4-(Hydroxymethyl)thiane-4-methanol.
Substitution: Formation of various substituted thiane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)thiane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)thiane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiane ring’s sulfur atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, affecting enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Thiazole derivatives: Compounds containing a thiazole ring, such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid.
Carboxylic acids: Compounds with similar functional groups, such as 4-(Carboxymethyl)thiane-4-carboxylic acid.
Uniqueness: 4-(Hydroxymethyl)thiane-4-carboxylic acid is unique due to the combination of its thiane ring and functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H12O3S |
|---|---|
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
4-(hydroxymethyl)thiane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O3S/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) |
InChI-Schlüssel |
OBTUDYJGSCDWFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



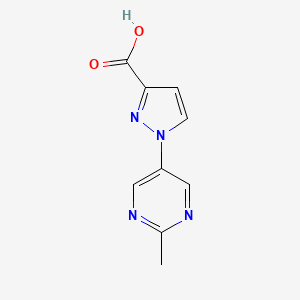
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
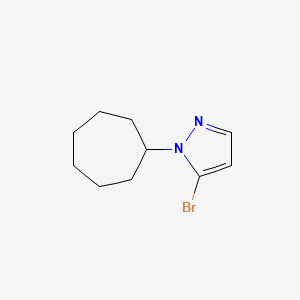
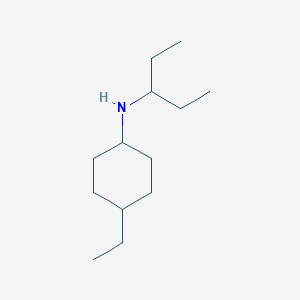
amine](/img/structure/B13301736.png)
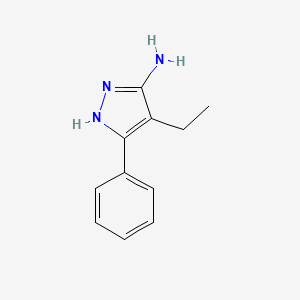
![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
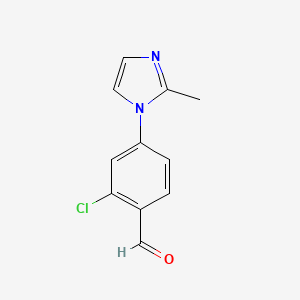
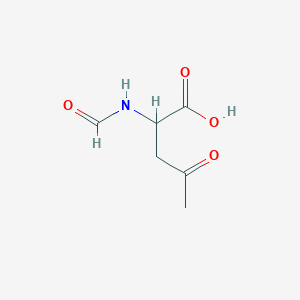
![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)
